molecular formula C17H14N4S B2744960 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 438030-27-4

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2744960
CAS No.: 438030-27-4
M. Wt: 306.39
InChI Key: ZNBTVMZJTGWTPC-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an indole ring, a triazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between indole-3-carbaldehyde and 2-methylphenylhydrazine can yield the desired triazole derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The indole and triazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific combination of indole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-11-6-2-5-9-15(11)21-16(19-20-17(21)22)13-10-18-14-8-4-3-7-12(13)14/h2-10,18H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBTVMZJTGWTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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